![molecular formula C18H21N5O5 B2437496 N1-(苯并[d][1,3]二氧杂环-5-基)-N4-((3-甲基-1,2,4-恶二唑-5-基)甲基)哌啶-1,4-二甲酰胺 CAS No. 1334373-21-5](/img/structure/B2437496.png)

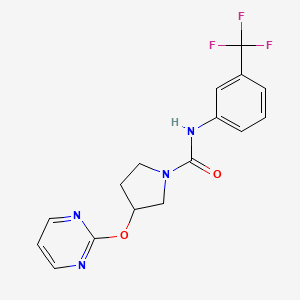

N1-(苯并[d][1,3]二氧杂环-5-基)-N4-((3-甲基-1,2,4-恶二唑-5-基)甲基)哌啶-1,4-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

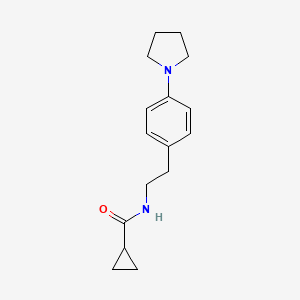

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic molecules . It also contains a 3-methyl-1,2,4-oxadiazol-5-yl group and a piperidine-1,4-dicarboxamide group. Piperidine is a common motif in many pharmaceuticals and its derivatives have a wide range of biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized via various methods, such as Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR, IR, and mass spectrometry .科学研究应用

分子相互作用和结合分析

分子相互作用研究表明,特定的化合物,例如 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺,通过不同的构象对大麻素受体表现出有效且选择性的拮抗特性。对能量稳定性和构象偏好的分析提供了对空间结合相互作用的见解,表明某些分子部分对受体结合和活性有显着贡献。这种理解在靶向治疗剂的设计和开发中至关重要,突出了分子构象在药物-受体相互作用中的重要性 (Shim 等,2002)。

靶向药物开发和治疗应用

针对尿激酶受体的虚拟筛选研究已导致识别出显着抑制细胞生长、阻断血管生成并诱导乳腺癌模型中细胞凋亡的化合物。这些发现强调了此类化合物在癌症治疗中的潜力,特别是在解决乳腺癌中的转移和侵袭方面。这些化合物的药代动力学特征及其在动物模型中的治疗功效为新型抗癌剂的开发提供了有希望的途径 (Wang 等,2011)。

新型化合物的合成和表征

具有特定结构特征的新型化合物的合成,例如 1,3,4-恶二唑环和哌啶衍生物的掺入,已因其潜在的生物活性而被探索。此类研究不仅有助于化学库的扩展,而且还为构效关系提供了宝贵的见解,有助于设计具有所需治疗特性的化合物。这些化合物对各种细菌菌株的表征和生物学评估证明了它们作为抗菌剂的潜力,突出了化学合成在药物发现中的重要性 (Khalid 等,2016)。

抗精神病潜力和机制见解

对吡唑衍生物的构效关系的研究揭示了它们作为大麻素受体拮抗剂的潜力,在大麻精神病治疗中具有治疗意义。了解对脑大麻素受体具有有效且选择性活性的结构要求,为开发新的药理学工具和治疗剂来管理精神疾病开辟了可能性。此类研究对于识别有助于潜在抗精神病药物药理学特征的关键分子特征至关重要 (Lan 等,1999)。

作用机制

Target of Action

Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can cause mitotic blockade and induce cell apoptosis .

Biochemical Pathways

cell cycle regulation pathway and the apoptosis pathway . By interacting with tubulin, the compound could disrupt the formation of the mitotic spindle, leading to cell cycle arrest . This disruption can trigger the intrinsic pathway of apoptosis, leading to cell death .

Result of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound could have potential anticancer activity.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not detailed in the available literature Factors such as pH, temperature, and presence of other molecules can significantly impact a compound’s activity

This compound and others with similar structures could potentially serve as a template for the development of new anticancer agents .

属性

IUPAC Name |

1-N-(1,3-benzodioxol-5-yl)-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O5/c1-11-20-16(28-22-11)9-19-17(24)12-4-6-23(7-5-12)18(25)21-13-2-3-14-15(8-13)27-10-26-14/h2-3,8,12H,4-7,9-10H2,1H3,(H,19,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWCFHUEIFVURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride](/img/structure/B2437414.png)

![2-[(Dimethylamino)methyl]quinazoline-4-thiol](/img/structure/B2437415.png)

![1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2437416.png)

![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)

![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437422.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide](/img/structure/B2437428.png)

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)

![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)